molecular formula C8H6BrFN2 B6293022 4-Bromo-6-fluoro-7-methyl-1H-indazole CAS No. 2404734-50-3

4-Bromo-6-fluoro-7-methyl-1H-indazole

Cat. No. B6293022
CAS RN: 2404734-50-3
M. Wt: 229.05 g/mol
InChI Key: XDNLUVZAWFWMST-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-7-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 . It is a solid substance that is stored at temperatures between 2-8°C . This compound is used in the preparation of PI3 kinase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 229.05 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

4-Bromo-6-fluoro-7-methyl-1H-indazole has been studied extensively in the laboratory for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential as a drug delivery agent, due to its ability to bind to and transport drugs into cells. In addition, this compound has been studied for its potential as a pesticide, due to its strong insecticidal activity.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-6-fluoro-7-methyl-1H-indazole is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

It is known to inhibit the activity of pi3k, thereby disrupting the pi3k/akt signaling pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, which is particularly beneficial in the treatment of cancers.

Biochemical Pathways

The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of Akt, a key player in promoting cell survival and growth. This results in the inhibition of these processes, leading to decreased tumor growth and proliferation.

Result of Action

The inhibition of the PI3K/Akt pathway by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-6-fluoro-7-methyl-1H-indazole in laboratory experiments is its low toxicity. This compound has been shown to be non-toxic in animal models, and is therefore considered safe for use in laboratory experiments. However, there are some potential limitations to its use. For example, this compound is a relatively new compound, and as such, there is limited information available regarding its potential therapeutic applications. In addition, this compound is not readily available commercially, and must be synthesized in the laboratory.

Future Directions

Given the potential therapeutic applications of 4-Bromo-6-fluoro-7-methyl-1H-indazole, there are numerous potential future directions for further research. These include further investigations into its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its potential as a drug delivery agent and pesticide. In addition, further research is needed to determine the exact mechanism of action of this compound and its potential side effects. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

4-Bromo-6-fluoro-7-methyl-1H-indazole can be synthesized by a variety of methods, including alkylation, condensation, and oxidation. Alkylation involves the reaction of an alkyl halide, such as bromoethane, with a nucleophile, such as an amine, to form a substituted indazole. Condensation involves the reaction of an aldehyde or ketone with a primary amine to form a substituted indazole. Oxidation involves the reaction of an aldehyde or ketone with an oxidizing agent, such as potassium permanganate, to form a substituted indazole.

Safety and Hazards

The safety information for 4-Bromo-6-fluoro-7-methyl-1H-indazole indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to denote its hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4-bromo-6-fluoro-7-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNLUVZAWFWMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1F)Br)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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